tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate and a trifluoroethylating agent. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The process may also involve palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoroethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may be explored for its biological activity and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its trifluoroethyl group imparts unique properties that can be leveraged in various applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (3-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate
Uniqueness: tert-Butyl (3-(2,2,2-trifluoroethyl)pyridin-2-yl)carbamate is unique due to the presence of both a trifluoroethyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and drug development.
Properties
Molecular Formula |
C12H15F3N2O2 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-8(5-4-6-16-9)7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,17,18) |
InChI Key |
QXVQXTZEPIAMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CC(F)(F)F |
Origin of Product |
United States |
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